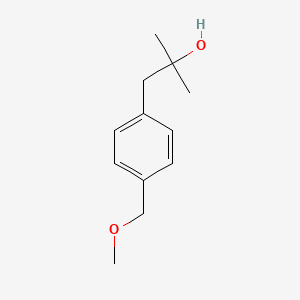

1-(4-(Methoxymethyl)phenyl)-2-methylpropan-2-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(4-(Methoxymethyl)phenyl)-2-methylpropan-2-ol is an organic compound characterized by a methoxymethyl group attached to a phenyl ring, which is further connected to a 2-methylpropan-2-ol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(Methoxymethyl)phenyl)-2-methylpropan-2-ol typically involves the alkylation of 4-(methoxymethyl)phenyl derivatives with appropriate alkylating agents under controlled conditions. Common reagents include alkyl halides and bases such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or toluene at elevated temperatures to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Solvent recovery and recycling are also crucial aspects of industrial production to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions: 1-(4-(Methoxymethyl)phenyl)-2-methylpropan-2-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like chromium trioxide or potassium permanganate.

Reduction: The compound can be reduced to form alcohols or alkanes using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions:

Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.

Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst like iron(III) chloride.

Major Products:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

1-(4-(Methoxymethyl)phenyl)-2-methylpropan-2-ol has diverse applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-(Methoxymethyl)phenyl)-2-methylpropan-2-ol involves its interaction with molecular targets and pathways within biological systems. The methoxymethyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. Once inside the cell, it can interact with specific enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

1-(4-Methoxyphenyl)-2-methylpropan-2-ol: Similar structure but lacks the methoxymethyl group.

1-(4-Hydroxyphenyl)-2-methylpropan-2-ol: Contains a hydroxyl group instead of a methoxymethyl group.

1-(4-Methylphenyl)-2-methylpropan-2-ol: Contains a methyl group instead of a methoxymethyl group.

Uniqueness: 1-(4-(Methoxymethyl)phenyl)-2-methylpropan-2-ol is unique due to the presence of the methoxymethyl group, which can influence its chemical reactivity and biological activity. This structural feature can enhance its solubility, stability, and interaction with biological targets, making it a valuable compound for various applications.

Biological Activity

1-(4-(Methoxymethyl)phenyl)-2-methylpropan-2-ol, also known as a derivative of phenolic compounds, has garnered attention for its diverse biological activities. This compound's structure suggests potential applications in medicinal chemistry, particularly due to its antimicrobial and antioxidant properties.

Chemical Structure

The chemical formula of this compound can be represented as follows:

- Molecular Formula : C12H18O2

- IUPAC Name : this compound

The methoxymethyl group and the secondary alcohol contribute to the compound's unique properties, influencing its interaction with biological systems.

Antimicrobial Activity

Research has shown that compounds similar to this compound exhibit significant antimicrobial properties. A study conducted by Čižmáriková et al. (2020) evaluated the antimicrobial efficacy of various phenolic derivatives against pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that while the tested compounds had lower activity compared to stronger antibacterial agents, they still demonstrated notable inhibition against these microorganisms .

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 128 µg/mL |

Antioxidant Activity

The antioxidant potential of this compound has also been investigated using methods such as DPPH and ABTS assays. The findings suggest that while the antioxidant activity is present, it is less pronounced compared to other phenolic compounds like eugenol . The structure-activity relationship indicates that modifications to the methoxymethyl group can significantly alter the antioxidant capacity.

Cytotoxicity Studies

Cytotoxicity evaluations conducted on cancer cell lines have revealed that derivatives of this compound exhibit varying degrees of cytotoxic effects. For instance, Kadoma et al. (2008) illustrated that structural modifications in similar phenolic compounds could enhance their cytotoxicity against specific cancer cell lines, suggesting a potential for therapeutic applications in oncology .

Case Study 1: Antimicrobial Efficacy

In a comparative study of various phenolic compounds, this compound was tested alongside other derivatives for its ability to inhibit bacterial growth. The study highlighted its moderate effectiveness against gram-positive and gram-negative bacteria, establishing a basis for further development in pharmaceutical applications targeting infections .

Case Study 2: Antioxidant Properties

A recent investigation focused on the antioxidant properties of this compound compared to traditional antioxidants. The research utilized both in vitro and in vivo models to assess its efficacy in reducing oxidative stress markers. Although it showed promise, the results indicated that further structural optimization is necessary to enhance its antioxidant potential .

Properties

IUPAC Name |

1-[4-(methoxymethyl)phenyl]-2-methylpropan-2-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O2/c1-12(2,13)8-10-4-6-11(7-5-10)9-14-3/h4-7,13H,8-9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTRHVLSEENSTBF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC1=CC=C(C=C1)COC)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.